Ethyl 1-(Hydroxymethyl)-3-methylenecyclobutanecarboxylate
Description
Ethyl 1-(hydroxymethyl)-3-methylenecyclobutanecarboxylate is a cyclobutane-derived ester featuring a hydroxymethyl group at position 1 and a methylene group at position 3. The compound’s structure combines a strained cyclobutane ring with polar (hydroxymethyl) and reactive (methylene) substituents, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its reactivity is influenced by the ring strain of cyclobutane and the presence of functional groups, enabling applications in cycloadditions, polymer chemistry, and drug design .
Properties
Molecular Formula |
C9H14O3 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
ethyl 1-(hydroxymethyl)-3-methylidenecyclobutane-1-carboxylate |
InChI |
InChI=1S/C9H14O3/c1-3-12-8(11)9(6-10)4-7(2)5-9/h10H,2-6H2,1H3 |
InChI Key |
PXGPOUCMPSKIFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC(=C)C1)CO |
Origin of Product |
United States |
Preparation Methods
Hydrolysis and Esterification from Cyclobutanecarbonitrile Precursors
One common route starts from 3-methylenecyclobutanecarbonitrile:
Step 1: Hydrolysis of 3-methylenecyclobutanecarbonitrile to 3-methylenecyclobutanecarboxylic acid
- Reagents: Potassium hydroxide (KOH) in a mixed solvent system of ethanol and water (1:1 v/v)
- Conditions: Reflux for 6–7 hours
- Workup: Acidification with hydrochloric acid to pH 1–4, followed by extraction with diethyl ether
- Outcome: Quantitative yield of 3-methylenecyclobutanecarboxylic acid, confirmed by proton nuclear magnetic resonance spectroscopy (1H NMR) showing characteristic signals for the methylene group and acidic proton.
Step 2: Esterification to Ethyl 3-methylenecyclobutanecarboxylate
Step 3: Introduction of the Hydroxymethyl Group at Position 1
- The hydroxymethyl substituent can be introduced by reduction of a suitable intermediate such as an aldehyde or by controlled hydroxymethylation reactions.
- Literature suggests that Grignard-type reactions or nucleophilic additions to a cyclobutanone intermediate can be employed to install the hydroxymethyl group at the 1-position.
Grignard Reaction Route from 3-Oxocyclobutane-1-carboxylic Acid
- Starting from commercially available 3-oxocyclobutane-1-carboxylic acid, a Grignard reagent (e.g., methylmagnesium bromide) is reacted to form 3-hydroxy-3-methylcyclobutane-1-carboxylic acid derivatives.
- Subsequent esterification yields the corresponding ethyl esters with hydroxymethyl substitution at the 1-position after appropriate functional group transformations.
- This method allows stereochemical control to obtain cis- or trans-isomers, which is critical given the ring strain and substitution pattern.
Functional Group Transformations via Nitrile Intermediates
- Some patents describe the synthesis of cyclobutane derivatives via nitrile intermediates such as ethyl 3-cyano-1-methylcyclobutane-1-carboxylate.
- Hydroxymethylation and subsequent hydrolysis steps yield hydroxymethyl-substituted cyclobutane esters.
- These methods often involve multi-step sequences including:
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Nitrile formation | Starting cyclobutane derivatives | Introduce nitrile for further functionalization |
| 2 | Hydroxymethylation | Formaldehyde or equivalents, base | Install hydroxymethyl group |
| 3 | Hydrolysis and Esterification | Acid or base catalysis, ethanol | Convert nitrile to carboxylate ester |
Reaction Conditions and Optimization
- Solvents: Ethanol/water mixtures are commonly used for hydrolysis; dichloromethane or diethyl ether for extractions and organic-phase reactions.
- Temperature: Reflux conditions (approximately 78 °C for ethanol) are standard for hydrolysis steps. Cooling to 0 °C is used during acidification to control pH and avoid side reactions.
- pH Control: Acidification to pH 1–4 is critical to precipitate or extract the acid intermediate efficiently.
- Purification: Organic layers are washed with brine and dried over sodium sulfate or magnesium sulfate before concentration under reduced pressure. Flash chromatography may be used if needed.
Analytical Data Supporting Synthesis
Summary Table of Preparation Routes
| Route No. | Starting Material | Key Steps | Advantages | Limitations |
|---|---|---|---|---|
| 1 | 3-Methylenecyclobutanecarbonitrile | Hydrolysis → Acidification → Esterification → Hydroxymethylation | Straightforward, uses commercial nitrile | Multi-step, requires careful pH control |
| 2 | 3-Oxocyclobutane-1-carboxylic acid | Grignard reaction → Esterification | Stereochemical control possible | Requires Grignard reagent handling |
| 3 | Ethyl 3-cyano-1-methylcyclobutane-1-carboxylate (patent route) | Hydroxymethylation → Hydrolysis → Esterification | Access to diverse derivatives | Multi-step, patented methods may limit access |
Research Discoveries and Advances
- The use of transient directing groups in palladium-catalyzed functionalization of cyclobutane rings has been reported to facilitate selective C-H activation, which could be adapted for functionalization of cyclobutane carboxylate esters.
- Advances in stereocontrolled synthesis of substituted cyclobutanes allow for the preparation of specific isomers of hydroxymethylated cyclobutane esters, improving the utility of these compounds in drug discovery.
- Recent patent literature indicates ongoing development of functionalized cyclobutane derivatives as intermediates for pharmaceutical agents, highlighting the importance of efficient synthetic routes.
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-(Hydroxymethyl)-3-methylenecyclobutanecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methylene group can participate in nucleophilic substitution reactions, where nucleophiles replace the hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like sodium methoxide in methanol under mild conditions.
Major Products Formed:
Oxidation: 1-(Hydroxymethyl)-3-methylenecyclobutanecarboxylic acid.
Reduction: Ethyl 1-(Hydroxymethyl)-3-methylenecyclobutanol.
Substitution: Various substituted cyclobutanes depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-(Hydroxymethyl)-3-methylenecyclobutanecarboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclobutane derivatives.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 1-(Hydroxymethyl)-3-methylenecyclobutanecarboxylate involves its interaction with molecular targets through its functional groups. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the methylene group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 1-Methyl-3-methylenecyclobutanecarboxylate
Structural Differences :
Physicochemical Properties :
- Polarity : The methyl analog is less polar due to the absence of the hydroxymethyl group, resulting in lower water solubility and higher lipophilicity.
- Reactivity : The methyl group is inert compared to the hydroxymethyl group, which can participate in hydrogen bonding and oxidation reactions.
Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride
Structural Differences :
Physicochemical Properties :
- Solubility : Enhanced water solubility due to the ionic hydrochloride salt form.
- Reactivity: The methylamino group enables nucleophilic reactions, such as acylations or condensations, unlike the hydroxymethyl derivative’s oxidative pathways.
Cyclopentane and Cyclohexane Carboxylates
Structural Differences :
Key Examples :
- Methyl Cyclohexanecarboxylate : Larger ring reduces strain, leading to higher thermal stability and slower reaction kinetics .
- Methyl 1-(Methylamino)cyclopentanecarboxylate Hydrochloride: Lower ring strain results in milder reactivity in substitution reactions compared to cyclobutane derivatives .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
Ethyl 1-(Hydroxymethyl)-3-methylenecyclobutanecarboxylate (CAS No. 2414430-64-9) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
- Molecular Formula: C₉H₁₄O₃
- Molecular Weight: 170.21 g/mol
- IUPAC Name: Ethyl 1-(hydroxymethyl)-3-methylenecyclobutane-1-carboxylate
- Purity: 95%
This compound may exhibit biological activity through several mechanisms, including:
- Histamine Receptor Modulation: Similar to other compounds that interact with histamine receptors, this compound could influence neurotransmitter release in the central nervous system. Histamine receptors, particularly H₃ receptors, are implicated in various neurological processes, including cognition and memory .
- Anti-inflammatory Properties: Preliminary studies suggest that compounds with similar structures may possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines .
Pharmacological Studies
Research indicates that this compound may have several pharmacological effects:
- Neuroprotective Effects: In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative stress, which is crucial for preventing neurodegenerative diseases .
- Antimicrobial Activity: Some derivatives of cyclobutane compounds have shown antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections .
Case Studies
Several case studies provide insights into the biological activity of related compounds:
- Neuroprotection in Animal Models:
- Anti-inflammatory Effects:
Data Table: Summary of Biological Activities
Q & A
Q. Table 1: Synthesis Comparison
| Parameter | Example 1 | Example 2 |
|---|---|---|
| Solvent | Ethyl acetate | THF/N,N-dimethylformamide |
| Catalyst | Tosylate | Sodium hydride |
| Reaction Time | Not specified | 3–27 hours |
| Yield | 80% | 100% (post-purification) |
Basic: How can researchers characterize this compound using NMR spectroscopy?
¹H-NMR is critical for confirming structure. Key signals include:
- Cyclobutane protons : Multiplet peaks at δ 2.05–1.99 ppm (cyclobutane CH₂) .
- Methylene groups : Resonances at δ 3.82 ppm (methoxy) and δ 2.56–2.31 ppm (methylamino) .
- Hydroxymethyl : A broad singlet (brs) at δ 9.10 ppm indicates NH or OH protons .
Q. Table 2: Representative NMR Data
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|
| Cyclobutane CH₂ | 2.05–1.99 | Multiplet | |
| Methoxy (OCH₃) | 3.82 | Singlet | |
| Hydroxymethyl (NH/OH) | 9.10 | Broad |
Advanced: How can kinetic studies resolve rate-limiting steps in cycloaddition reactions involving this compound?
- Michaelis-Menten kinetics : Applied to cycloadditions (e.g., Diels-Alder) to identify intermediate complexes and rate constants .
- Trapping experiments : Use methyl acrylate to isolate intermediates, as seen in furan derivative studies .
- Variable-time NMR : Monitors reaction progress to determine activation energy .
Advanced: What computational methods predict the reactivity of this compound in ring-opening reactions?
- DFT calculations : Model transition states for cyclobutane ring strain release.
- Molecular dynamics : Simulate solvent effects on reaction pathways, referencing cyclopropane analog studies .
- Hammett plots : Correlate substituent effects with reaction rates .
Advanced: How do researchers address contradictions in reported synthesis yields (e.g., 80% vs. 100%)?
- Catalyst loading : Excess NaH (3 eq.) in Example 2 vs. stoichiometric tosylate in Example 1 .
- Purification rigor : Silica gel vs. reverse-phase chromatography impacts final yield .
- Side reactions : Byproduct formation (e.g., ester hydrolysis) may reduce apparent yield .
Basic: What purification strategies are effective for isolating this compound?
- Liquid-liquid extraction : Separate organic layers using ethyl acetate/water .
- Chromatography : Use gradient elution (e.g., hexane/ethyl acetate) for polar byproducts .
- Crystallization : Not commonly reported but feasible for hydrochloride salts .
Advanced: How is the reaction mechanism elucidated for methylamination of cyclobutane derivatives?
- Isotopic labeling : Track ¹³C-methyl groups in NMR to confirm methylation sites .
- Intermediate isolation : Trap tert-butoxycarbonyl (Boc)-protected amines before deprotection .
- Kinetic isotope effects : Compare H/D substitution in rate-determining steps .
Advanced: What stability challenges arise when storing this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
